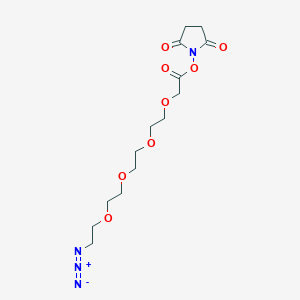

Azido-PEG4-CH2CO2-NHS

描述

Azido-PEG4-CH2CO2-NHS is a polyethylene glycol derivative containing an azide group and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

准备方法

Synthetic Routes and Reaction Conditions

Azido-PEG4-CH2CO2-NHS is synthesized through a multi-step process. The synthesis begins with the preparation of polyethylene glycol with a terminal azide group. This is achieved by reacting polyethylene glycol with sodium azide in the presence of a suitable solvent. The resulting azido-terminated polyethylene glycol is then reacted with succinic anhydride to introduce a carboxyl group. Finally, the carboxyl group is activated by reacting with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

化学反应分析

Types of Reactions

Azido-PEG4-CH2CO2-NHS undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with terminal alkynes, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne to form stable triazole linkages.

Amide Bond Formation: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions. Strain-promoted azide-alkyne cycloaddition reactions can be performed without a catalyst.

Amide Bond Formation: The reaction with primary amines is typically carried out in aqueous or organic solvents at room temperature.

Major Products Formed

Triazole Linkages: Formed from click chemistry reactions.

Amide Bonds: Formed from reactions with primary amines.

科学研究应用

Applications in Scientific Research

-

Bioconjugation

- Used for labeling proteins, antibodies, and other biomolecules.

- Enables the attachment of fluorophores, drugs, or targeting moieties for imaging and therapeutic purposes.

- Facilitates the study of protein interactions and dynamics through stable modifications.

-

Drug Delivery Systems

- Enhances solubility and stability of therapeutic agents.

- PEGylation improves pharmacokinetics and reduces immunogenicity.

- Allows for controlled release of drugs from conjugated systems.

-

Nanotechnology

- Utilized in the synthesis of nanoparticles for drug delivery.

- Enhances targeting capabilities through specific conjugation to ligands or antibodies.

-

Cell Culture Studies

- Supports the development of modified surfaces for cell attachment and growth.

- Aids in studying cellular responses to modified biomolecules.

Comparative Analysis with Other PEG Derivatives

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG5-CH2CO2-NHS | Azide, NHS ester | Contains five PEG units for increased solubility |

| Azido-PEG3-CH2CO2-NHS | Azide, NHS ester | Shorter PEG chain may affect solubility properties |

| Biotin-PEG4-CH2CO2-NHS | Biotin, NHS ester | Targets streptavidin for specific binding |

| Maleimide-PEG4-CH2CO2-NHS | Maleimide, NHS ester | Reacts specifically with thiol groups |

The versatility of Azido-PEG4-CH2CO2-NHS lies in its dual functionality that allows for diverse applications while maintaining favorable solubility characteristics due to the four-unit PEG chain .

Case Studies

- Protein Modification Studies

- Antibody Drug Conjugates

- Nanoparticle Development

作用机制

The mechanism of action of Azido-PEG4-CH2CO2-NHS involves the formation of stable covalent bonds with target molecules. The azide group participates in click chemistry reactions to form triazole linkages, while the N-hydroxysuccinimide ester reacts with primary amines to form amide bonds. These reactions enable the conjugation of this compound to a wide range of molecules, facilitating their functionalization and modification .

相似化合物的比较

Similar Compounds

Azido-PEG-NHS Ester: Contains an azide group and an N-hydroxysuccinimide ester but with different polyethylene glycol chain lengths.

Azido-PEG4-NHS Ester: Similar structure but may have different solubility and reactivity properties

Uniqueness

Azido-PEG4-CH2CO2-NHS is unique due to its specific polyethylene glycol chain length and the presence of both azide and N-hydroxysuccinimide ester groups. This combination provides enhanced solubility in aqueous media and versatile reactivity for bioconjugation and click chemistry applications .

生物活性

Azido-PEG4-CH2CO2-NHS is a polyethylene glycol (PEG) derivative that incorporates both an azide group and a N-hydroxysuccinimide (NHS) ester. This compound is notable for its versatility in various biological and chemical applications, particularly in bioconjugation and drug delivery systems. This article explores the biological activity of this compound, its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H22N4O8

- Molecular Weight : 374.4 g/mol

- Purity : ≥98%

- CAS Number : 1807534-82-2

The hydrophilic nature of the PEG spacer enhances the solubility of this compound in aqueous media, making it suitable for biological applications where solubility is a critical factor .

This compound exhibits its biological activity through two primary mechanisms:

- Click Chemistry : The azide group can react with alkynes to form stable triazole linkages via a "click" reaction. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

- Amide Bond Formation : The NHS ester reacts with primary amines (-NH2) found on proteins, peptides, and other biomolecules, facilitating the formation of stable amide bonds. This property is particularly useful for labeling proteins and other biomolecules for imaging or tracking purposes .

Applications in Research and Medicine

This compound has been employed in various fields, including:

- Bioconjugation : Used to label proteins and peptides for studies in cellular biology and drug development.

- Drug Delivery Systems : Enhances the solubility and stability of therapeutic agents, improving their pharmacokinetic properties.

- Diagnostics : Facilitates the development of diagnostic tools by enabling the conjugation of biomolecules to detection agents .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in diverse applications:

- Protein Labeling : A study demonstrated that this compound could effectively label antibodies, allowing for enhanced imaging techniques in live-cell studies. The stability of the resulting conjugates was confirmed through various analytical techniques .

- Gene Delivery : Research indicated that nanoparticles prepared using this compound as a linker showed improved gene delivery efficiency. The PEGylation facilitated better cellular uptake due to increased solubility and reduced immunogenicity .

- Therapeutic Applications : In drug delivery systems, this compound was used to create prodrugs that exhibited enhanced bioavailability compared to their non-modified counterparts. This was attributed to the improved solubility provided by the PEG spacer.

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight | Solubility | Functional Groups |

|---|---|---|---|

| This compound | 374.4 g/mol | High | Azide, NHS ester |

| Azido-PEG3-CH2CO2-NHS | 346.3 g/mol | Moderate | Azide, NHS ester |

| Azido-PEG5-CH2CO2-NHS | 402.5 g/mol | High | Azide, NHS ester |

The comparative analysis shows that while all three compounds share similar functional groups, their molecular weights and solubility characteristics differ due to variations in PEG chain length. This affects their reactivity and suitability for specific applications .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O8/c15-17-16-3-4-22-5-6-23-7-8-24-9-10-25-11-14(21)26-18-12(19)1-2-13(18)20/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXUNGLWTNJERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601119214 | |

| Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807534-82-2 | |

| Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。